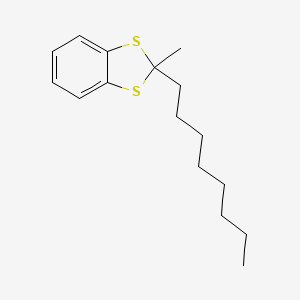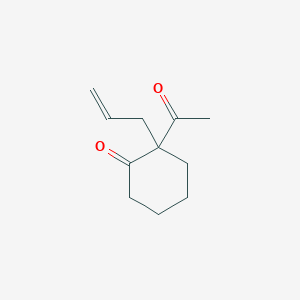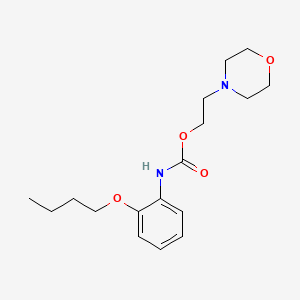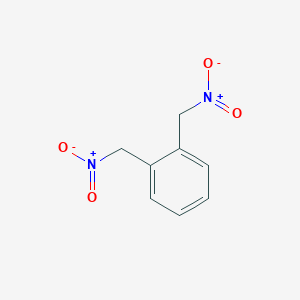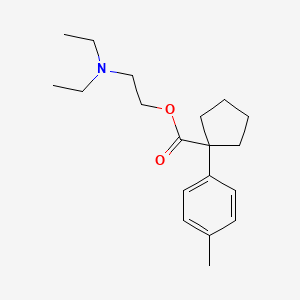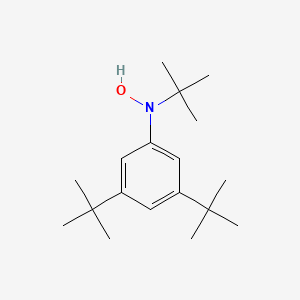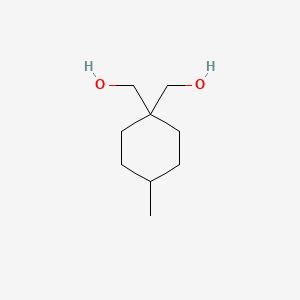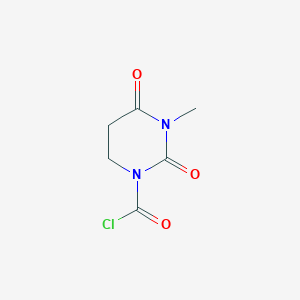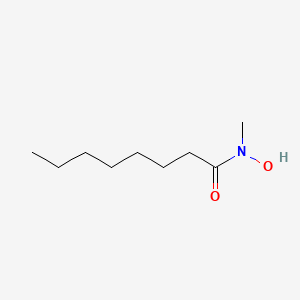
N-Hydroxy-N-methyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-methyloctanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound, specifically, features an N-hydroxy group and a methyl group attached to the nitrogen atom, along with an octanamide backbone. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-N-methyloctanamide can be synthesized through several methods. One common approach involves the reaction of octanoyl chloride with N-methylhydroxylamine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-methyloctanamide undergoes various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amide can participate in nucleophilic substitution reactions, where the N-hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-N-methyloctanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methyloctanamide involves its interaction with specific molecular targets, such as enzymes. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable in medicinal chemistry and drug design.
Comparison with Similar Compounds
- N-Hydroxy-N-methylacetamide
- N-Hydroxy-N-methylbutanamide
- N-Hydroxy-N-methylhexanamide
Comparison: N-Hydroxy-N-methyloctanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological targets. Compared to shorter-chain analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a distinct compound for various applications.
Properties
CAS No. |
65789-45-9 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-hydroxy-N-methyloctanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-8-9(11)10(2)12/h12H,3-8H2,1-2H3 |
InChI Key |
JAKPOCNDFDKCGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


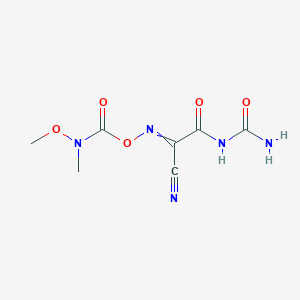
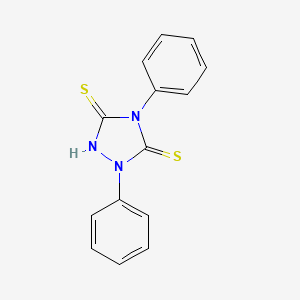

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
